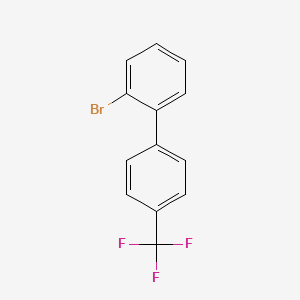

2-Bromo-4'-(trifluoromethyl)biphenyl

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRIDMBTQIKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476372 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255837-15-1 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Importance of Biphenyl Scaffolds in Synthetic Organic Chemistry

The biphenyl (B1667301) moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in the realm of synthetic organic chemistry. guidechem.comnih.gov This structural motif is not merely a chemical curiosity; it is a cornerstone in the design and synthesis of a wide array of functional molecules. Its prevalence can be attributed to several key factors, including its rigid yet conformationally flexible nature, which allows it to serve as a robust scaffold for orienting functional groups in three-dimensional space.

Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov In medicinal chemistry, the biphenyl unit is found in numerous approved drugs, where it often plays a crucial role in binding to biological targets. Furthermore, the biphenyl framework is a key component in the synthesis of chiral ligands and catalysts, which are essential for asymmetric synthesis—a critical technology for producing enantiomerically pure drugs.

The synthesis of functionalized biphenyls has been a major focus of methods development in organic chemistry. Cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, have become the gold standard for constructing the biaryl bond with high efficiency and functional group tolerance. acs.org These methods allow for the modular assembly of complex biphenyl structures from readily available starting materials.

Interactive Table: Properties of 2-Bromo-4'-(trifluoromethyl)biphenyl

| Property | Value |

| CAS Number | 255837-15-1 |

| Molecular Formula | C13H8BrF3 |

| Molecular Weight | 301.10 g/mol |

| IUPAC Name | 1-bromo-2-[4-(trifluoromethyl)phenyl]benzene |

Data sourced from BOC Sciences.

Advanced Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Biphenyl

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the formation of carbon-carbon bonds, essential for constructing the biphenyl (B1667301) scaffold. nih.gov Palladium and copper-based systems are among the most powerful tools for this purpose, enabling the precise coupling of two different organic fragments.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most widely used methods for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of its starting materials. nih.govnih.gov This reaction involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-2-aryl fragment) to a palladium(0) complex. This step forms a palladium(II) intermediate, which is a key reactive species in the cycle. nih.govmdpi.com

Transmetalation : The organoboron compound (e.g., 4-(trifluoromethyl)phenylboronic acid) is activated by a base. The organic group is then transferred from the boron atom to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) complex. mdpi.com

Reductive Elimination : In the final step, the two aryl groups on the palladium(II) center are coupled, forming the desired biphenyl C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

This well-established mechanism provides a framework for understanding and optimizing the synthesis of complex biaryls like 2-Bromo-4'-(trifluoromethyl)biphenyl. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligands, base, and solvent. For challenging substrates, such as those containing electron-withdrawing groups (like the trifluoromethyl group) or sterically hindering ortho-substituents (like the bromo group), optimization is critical. rsc.org

Key parameters for optimization include:

Palladium Precatalyst : Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium complexes with dibenzylideneacetone (B150790) (Pd₂(dba)₃) are common choices. gre.ac.ukbeilstein-journals.org

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Dialkylbiaryl phosphines, such as SPhos and XPhos, have proven to be highly effective for coupling challenging substrates, including unactivated aryl chlorides and sterically hindered systems. nih.gov

Base : A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govresearchgate.net The choice and amount of base can significantly influence the reaction yield. researchgate.net

Solvent : The reaction is often performed in aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane, sometimes with the addition of water. beilstein-journals.orgnih.gov The solvent system can affect catalyst solubility and reaction rates.

The table below summarizes typical parameters optimized for Suzuki-Miyaura cross-coupling reactions involving challenging substrates.

| Parameter | Component/Condition | Typical Role/Observation | Source |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources. | gre.ac.ukbeilstein-journals.org |

| Ligand | Dialkylbiaryl phosphines (e.g., SPhos, XPhos) | Highly active for sterically hindered and electron-poor substrates. | nih.gov |

| Base | K₃PO₄ or K₂CO₃ | Activates the boronic acid; choice of base can be critical for yield. | nih.govresearchgate.net |

| Solvent | THF, 1,4-Dioxane, Acetonitrile/Water | Solubilizes reactants and influences catalytic activity. | researchgate.netnih.gov |

| Temperature | Room Temperature to 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation. | nih.govmdpi.com |

While the Suzuki-Miyaura coupling is remarkably versatile, its success can be influenced by the electronic and steric properties of the substrates. The synthesis of this compound involves coupling an electron-rich, sterically hindered aryl bromide with an electron-poor arylboronic acid.

Electron-Poor Substrates : The presence of the electron-withdrawing trifluoromethyl group on the boronic acid can make transmetalation more difficult. researchgate.netacs.org However, the use of highly active phosphine ligands and carefully optimized conditions can overcome this challenge, extending the reaction's scope to include a wide range of polyfluorinated biphenyls. researchgate.netacs.org

Sterically Hindered Substrates : The ortho-bromo substituent on the biphenyl ring introduces significant steric hindrance. nih.gov This steric bulk can slow down the oxidative addition and reductive elimination steps. Again, modern catalyst systems featuring bulky phosphine ligands have been developed to effectively couple ortho-substituted aryl halides, making the synthesis of sterically demanding biaryls feasible. beilstein-journals.orgnih.gov

Functional Group Tolerance : A major advantage of the Suzuki-Miyaura reaction is its broad tolerance for various functional groups, including esters, amides, and ketones, which often remain intact under the mild reaction conditions. mdpi.com

Despite these advances, limitations remain. Very unstable boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at higher temperatures, leading to lower product yields. nih.gov Furthermore, substrates with certain acidic functional groups can sometimes interfere with the catalyst. nih.gov

Copper-Mediated/Catalyzed Reaction Pathways

While palladium catalysis dominates modern biaryl synthesis, copper-mediated and catalyzed reactions represent historically significant and continually evolving alternatives.

The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halide molecules at high temperatures, is one of the oldest methods for forming biaryl bonds. researchgate.net While it often requires harsh conditions, it has been a foundational method for synthesizing certain symmetric biphenyls and related structures like biphenylene (B1199973) from precursors such as 2,2'-diiodobiphenyl. researchgate.net

More recently, research has focused on developing milder copper-catalyzed cross-coupling reactions. These modern protocols often operate at lower temperatures and exhibit broader substrate compatibility. In the context of synthesizing molecules containing a trifluoromethyl group, copper catalysis has become particularly important. Numerous copper-catalyzed methods have been developed for the trifluoromethylation of aryl and alkyl halides. nih.govbeilstein-journals.org These reactions, often using a nucleophilic "CF₃" source, demonstrate the utility of copper in forming C-CF₃ bonds under relatively mild conditions. beilstein-journals.org A copper/photoredox dual catalytic system, for example, can effectively couple alkyl bromides with trifluoromethyl groups. nih.govacs.org

While the direct copper-catalyzed synthesis of this compound via a Suzuki-type pathway is less common than palladium-based methods, these related coupling approaches underscore copper's versatility in constructing key structural motifs found in the target molecule.

Other Metal-Mediated Transformations

Beyond the more common palladium- and copper-catalyzed cross-coupling reactions, other metals play a significant role in the formation of carbon-carbon bonds necessary for the synthesis of this compound.

Manganese-Mediated Carbon-Carbon Bond Formation

Manganese(III) acetate (Mn(OAc)₃) is a versatile and cost-effective single-electron oxidant used to generate carbon radicals for C-C bond formation. rsc.org In the context of biaryl synthesis, Mn(OAc)₃ can facilitate the oxidative coupling of aromatic systems. One plausible pathway involves the generation of an aryl radical from an appropriate precursor, such as an arylboronic acid, which is then trapped by an aromatic solvent. acs.org

The mechanism commences with the oxidation of an arylboronic acid by Mn(OAc)₃, which leads to the formation of an aryl radical. This highly reactive intermediate can then undergo an addition reaction with an aromatic substrate, such as trifluoromethylbenzene. A subsequent oxidation and deprotonation step yields the final biaryl product. While this method is effective for creating the biphenyl backbone, achieving high regioselectivity for the ortho-bromo substitution in a one-pot reaction with all three components can be challenging and may lead to isomeric mixtures. A more controlled approach would involve the coupling of a pre-brominated radical precursor with the trifluoromethyl-substituted arene.

Table 1: Manganese-Mediated Aryl Radical Formation and Coupling This table presents a representative reaction based on established manganese-mediated methodologies.

| Starting Material 1 | Starting Material 2 | Reagent | Solvent | Temperature | Product | Yield (%) |

|---|

Zinc-Mediated Coupling Reactions

Zinc-mediated cross-coupling, particularly the Negishi coupling, is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. wikipedia.orgrsc.org This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The synthesis of this compound via this method offers high functional group tolerance and excellent yields.

Two primary disconnection approaches can be envisioned for the target molecule:

Route A: Coupling of a (2-bromophenyl)zinc halide with 1-halo-4-(trifluoromethyl)benzene.

Route B: Coupling of a (4-(trifluoromethyl)phenyl)zinc halide with a 1,2-dihalobenzene (e.g., 1-bromo-2-iodobenzene).

The organozinc reagent is typically prepared in situ from the corresponding aryl halide via oxidative addition of zinc dust or through transmetalation from an organolithium or Grignard reagent. The subsequent cross-coupling with the aryl halide partner in the presence of a palladium catalyst, such as Pd(PPh₃)₄, affords the desired unsymmetrical biaryl. Route B is often preferred as the differential reactivity of the C-I and C-Br bonds in 1-bromo-2-iodobenzene (B155775) allows for selective coupling at the more reactive C-I position.

Table 2: Zinc-Mediated Negishi Coupling for this compound

| Organozinc Reagent | Aryl Halide | Catalyst | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (4-(Trifluoromethyl)phenyl)zinc chloride | 1-Bromo-2-iodobenzene | Pd(PPh₃)₄ (5 mol%) | THF | Room Temp. to 65°C | This compound | High |

Radical-Based Synthetic Approaches

Radical chemistry provides alternative pathways for C-C bond formation, often under mild conditions, by avoiding the use of stoichiometric organometallic reagents.

Decarboxylative Coupling Reactions for Aryl Radical Generation

Decarboxylative cross-coupling has emerged as a powerful strategy for biaryl synthesis, utilizing readily available and stable carboxylic acids as aryl pronucleophiles. nih.gov This transformation can be initiated by various means, including photoredox catalysis, to generate aryl radicals via the extrusion of CO₂. dlut.edu.cn

For the synthesis of this compound, 2-bromobenzoic acid can serve as the aryl radical precursor. In a typical photoredox-catalyzed process, an excited-state photocatalyst oxidizes the carboxylate, leading to an acyloxy radical. This intermediate rapidly undergoes decarboxylation to produce the corresponding 2-bromophenyl radical. This radical is then trapped by an excess of trifluoromethylbenzene, which acts as the solvent and coupling partner. The resulting cyclohexadienyl radical is oxidized to complete the catalytic cycle and regenerate the photocatalyst, furnishing the target biaryl after deprotonation. This method represents a green alternative to traditional cross-coupling reactions, with CO₂ as the only byproduct. nih.gov

Table 3: Photoredox-Catalyzed Decarboxylative Coupling

| Carboxylic Acid | Arene Partner | Photocatalyst | Base | Solvent | Product | Yield (%) |

|---|

Functional Group Interconversion and Derivatization

The synthesis of the target compound can also be achieved by first constructing the core biphenyl structure and then introducing the required functional groups through selective transformations.

Regioselective Bromination of Biphenyl Precursors

This approach involves the synthesis of the 4'-(trifluoromethyl)biphenyl precursor followed by a selective bromination step. The key challenge in this methodology is controlling the regioselectivity of the electrophilic aromatic substitution on the biphenyl system.

The 4'-(trifluoromethyl)biphenyl precursor can be synthesized via standard cross-coupling methods, such as the Suzuki reaction between phenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene. The subsequent bromination must selectively target the C2 position (ortho to the phenyl group) on the unsubstituted ring.

The directing effects of the substituents play a crucial role. The trifluoromethyl (-CF₃) group on one ring is a strong deactivating, meta-directing group for electrophilic substitution on that ring. The phenyl group on the other ring is an activating, ortho, para-director. Because the -CF₃ group deactivates its own ring, electrophilic attack will preferentially occur on the unsubstituted phenyl ring. The phenyl substituent will direct the incoming electrophile (Br⁺) to the ortho and para positions. This leads to a mixture of 2-bromo-, and 4-bromo- isomers. Achieving high selectivity for the desired 2-bromo isomer often requires specific reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide (NBS)) and catalyst or solvent system to favor ortho-substitution, potentially through steric hindrance or chelation control if a suitable directing group is present. researchgate.netresearchgate.net

Table 4: Regioselective Bromination of 4'-(Trifluoromethyl)biphenyl

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature | Major Products | Selectivity |

|---|---|---|---|---|---|

| 4'-(Trifluoromethyl)biphenyl | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-Bromo- and 4-Bromo-4'-(trifluoromethyl)biphenyl | Mixture, para-isomer often favored |

Introduction of Trifluoromethyl Groups into Biphenyl Frameworks

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a critical strategy in medicinal chemistry and materials science. The CF₃ group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, due to its strong electron-withdrawing nature and steric profile. mdpi.com Consequently, robust synthetic methods for introducing this moiety into complex scaffolds like biphenyls are of paramount importance. The synthesis of this compound can be achieved by constructing the biphenyl core using a trifluoromethyl-containing building block, a process dominated by transition-metal-catalyzed cross-coupling reactions.

Transition-metal-catalyzed reactions, particularly those employing palladium and copper, have become the most effective and widely used methods for forming the C(sp²)–C(sp²) bond of the biphenyl core while incorporating a trifluoromethyl group. mdpi.com These strategies typically involve the coupling of two functionalized benzene (B151609) rings, one containing the bromine substituent and the other bearing the trifluoromethyl group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely adopted method for the synthesis of biaryls, including those containing fluorine substituents. researchgate.net The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.com For the synthesis of this compound, two primary retrosynthetic pathways exist:

Pathway A: Coupling of (4-(trifluoromethyl)phenyl)boronic acid with a 1,2-dihalobenzene, such as 1-bromo-2-iodobenzene.

Pathway B: Coupling of 2-bromophenylboronic acid with a 4-(trifluoromethyl)aryl halide, such as 1-bromo-4-(trifluoromethyl)benzene or 1-iodo-4-(trifluoromethyl)benzene.

The choice of pathway often depends on the commercial availability and reactivity of the starting materials. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron byproducts. acs.org Research into the synthesis of various fluorinated biphenyl compounds has established reliable catalytic systems for these transformations. acs.org

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-bromo-3,4-difluorobenzene | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 | ~78 (avg.) | acs.org |

| 2-bromoindene | 2,2'-biphenyldiboronic acid | Pd(OAc)₂ / SPhos | (n-Bu)₄NOH | Toluene (B28343)/Methanol (B129727) | RT | High | researchgate.net |

| Polyfluorinated bromobenzenes | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | Variable | acs.org |

Ullmann Reaction

The Ullmann reaction, one of the earliest methods developed for aryl-aryl bond formation, traditionally involves the copper-mediated coupling of two aryl halide molecules at elevated temperatures. researchgate.netorganic-chemistry.orgwikipedia.org While the classic Ullmann coupling is typically used for synthesizing symmetrical biaryls, modern modifications have expanded its scope to include unsymmetrical products. organic-chemistry.org The synthesis of this compound via an Ullmann-type reaction would involve the cross-coupling of a 2-halobenzene derivative with a 4-(trifluoromethyl)halobenzene.

The reactivity of the aryl halides in the Ullmann reaction generally follows the order I > Br > Cl. jk-sci.com The presence of electron-withdrawing groups, such as the trifluoromethyl group, on one of the aryl halides typically facilitates the coupling reaction. jk-sci.com The mechanism is believed to involve the formation of an organocopper intermediate, followed by oxidative addition and reductive elimination. organic-chemistry.org While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, particularly due to the lower cost of copper compared to palladium. wikipedia.org

| Parameter | Description | Reference |

|---|---|---|

| Catalyst/Promoter | Copper powder, copper(I) salts (e.g., CuI, Cu₂O), or copper-bronze alloy | organic-chemistry.orgwikipedia.orgjk-sci.com |

| Reactants | Aryl halides (Iodides and bromides are most reactive) | jk-sci.com |

| Temperature | Typically high temperatures are required (often >150 °C) | organic-chemistry.org |

| Ligands | Modern protocols may employ ligands like amino acids or quinolines to improve efficiency and lower reaction temperatures | jk-sci.com |

| Key Feature | Electron-withdrawing substituents on the aryl halide generally enhance reactivity | jk-sci.com |

Direct Trifluoromethylation

More recent advancements in synthetic chemistry have led to the development of reagents for the direct trifluoromethylation of arenes and heteroarenes. beilstein-journals.org These methods can be categorized based on the nature of the trifluoromethylating agent: nucleophilic, electrophilic, or radical. Copper-catalyzed trifluoromethylation, in particular, has emerged as an efficient and cost-effective approach. beilstein-journals.org In principle, a pre-formed 2-bromobiphenyl (B48390) scaffold could be directly trifluoromethylated at the 4'-position. However, achieving high regioselectivity in such reactions on a substituted biphenyl system can be challenging and often requires specific directing groups or tailored reaction conditions. Therefore, the construction of the biphenyl framework from a trifluoromethylated precursor via cross-coupling reactions remains the more common and predictable strategy.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Trifluoromethyl Biphenyl

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 2-bromo-4'-(trifluoromethyl)biphenyl is the primary site of reactivity, enabling its participation in a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility as a building block in organic synthesis.

Versatility in Further Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide in this compound is an excellent substrate for such transformations, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of carbon-carbon bonds, allowing for the synthesis of extended biaryl and polyaryl systems. In this context, this compound can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst and a base.

For instance, the coupling of a substituted 4-bromotrifluoromethylphenyl derivative with 4-methoxy-2-nitro-phenylboronic acid has been reported to proceed in a mixture of water and methanol (B129727) at room temperature, using palladium(II) acetate (B1210297) as the catalyst and potassium carbonate as the base, affording the corresponding triaryl product in good yield. nih.gov While this specific example does not use this compound, it demonstrates the general applicability of Suzuki-Miyaura coupling to similar substrates. The reaction conditions are typically mild and tolerate a wide range of functional groups. acs.org

A representative Suzuki-Miyaura coupling reaction is depicted below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature | Yield |

| Pd(OAc)₂ | K₂CO₃ | Water/Methanol | Room Temp. | 80% nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental for the synthesis of arylamines from aryl halides. This compound can serve as the aryl halide component, reacting with a variety of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane, with a strong base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide. libretexts.org

A general scheme for the Buchwald-Hartwig amination is as follows:

Table 2: Typical Reagents for Buchwald-Hartwig Amination

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | XPhos, RuPhos, BINAP wikipedia.orgnih.gov |

| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ libretexts.orgnih.gov |

| Solvent | Toluene, 1,4-Dioxane nih.gov |

Functionalization via Direct or Mediated Approaches

Beyond cross-coupling reactions, the aryl bromide moiety of this compound can be transformed into other useful functional groups, such as boronic acids or organometallic intermediates, which can then undergo further reactions.

Aryl bromides are common precursors for the synthesis of arylboronic acids and their esters via the Miyaura borylation reaction. alfa-chemistry.comorganic-chemistry.org This transformation involves the palladium-catalyzed reaction of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. The resulting boronic ester can be readily isolated and is a versatile intermediate for subsequent Suzuki-Miyaura couplings.

The reaction conditions for Miyaura borylation are generally mild, and a variety of palladium catalysts and ligands can be employed. researchgate.net Potassium acetate is often used as the base to avoid competitive Suzuki coupling of the newly formed boronate ester with the starting aryl bromide. alfa-chemistry.com

The conversion of this compound to its corresponding boronic acid derivative would proceed as follows:

Table 3: Key Components for Miyaura Borylation

| Component | Typical Reagent |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ alfa-chemistry.comresearchgate.net |

| Base | KOAc, K₃PO₄ |

| Solvent | Dioxane, DMSO, Toluene |

The bromine atom of this compound can be readily exchanged with a metal, such as lithium or magnesium, to form highly reactive organometallic intermediates. These intermediates are powerful nucleophiles and can react with a wide range of electrophiles.

Organolithium Intermediates: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would result in a bromine-lithium exchange to generate the corresponding aryllithium species. beilstein-journals.orgnih.gov This organolithium reagent can then be quenched with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups.

Grignard Reagents: Similarly, reaction of this compound with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent. libretexts.orglibretexts.org Grignard reagents are also potent nucleophiles and are widely used in organic synthesis for the formation of carbon-carbon bonds. libretexts.org It is important to conduct these reactions under strictly anhydrous conditions, as both organolithium and Grignard reagents are highly sensitive to moisture. libretexts.org

Table 4: Formation of Organometallic Intermediates

| Reagent | Intermediate | Typical Conditions |

| n-BuLi | Aryllithium | THF, -78 °C nih.gov |

| Mg | Grignard Reagent | Anhydrous Ether libretexts.org |

Influence of the Trifluoromethyl Substituent on Reactivity

The trifluoromethyl (-CF3) group is a unique substituent that profoundly influences the chemical reactivity of the biphenyl (B1667301) scaffold through a combination of potent electronic effects and significant steric demands. mdpi.com Its presence on one of the phenyl rings in this compound modifies the molecule's properties, affecting reaction outcomes, rates, and pathways. nih.gov The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic and chemical stability of the trifluoromethyl group. mdpi.com

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in structural organic chemistry. nih.gov This property is primarily due to a strong inductive effect (-I) that significantly alters the electronic distribution within the aromatic system. nih.gov The high electronegativity of the fluorine atoms polarizes the carbon-fluorine bonds, drawing electron density away from the attached phenyl ring. mdpi.com This strong electron withdrawal enhances the electrophilic character at other sites on the molecule. nih.gov

This electronic influence has profound effects on reaction kinetics and selectivity. The increased electrophilicity can activate adjacent functional groups for certain reactions. nih.gov Studies on related trifluoromethyl-substituted compounds have shown that these electronic effects can lead to unusual and well-defined chemo-, regio-, and stereoselectivities in their conversions. nih.gov The deactivation of the trifluoromethyl-substituted ring towards electrophilic aromatic substitution directs incoming electrophiles to the other ring. Conversely, it makes the substituted ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. In reactions involving the entire biphenyl system, the -CF3 group can delocalize charge in intermediates, stabilizing certain transition states and thereby influencing the reaction pathway. nih.gov

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect | Strong electron-withdrawing (-I effect) due to the high electronegativity of fluorine atoms. mdpi.comnih.gov | Increases electrophilicity of the aromatic ring; deactivates the ring towards electrophilic substitution. nih.gov |

| Resonance Effect | Minimal to negligible resonance effect. | Reactivity is dominated by the inductive effect. |

| Lipophilicity | Increases molecular lipophilicity (Hansch π value of +0.88). mdpi.com | Enhances solubility in nonpolar solvents and can improve permeability across biological membranes. mdpi.com |

| Charge Delocalization | Can stabilize positive charges in adjacent functional groups or within the π-system of reaction intermediates. nih.gov | Influences reaction selectivity (chemo-, regio-, stereo-). nih.gov |

While often described as having a compact steric profile, the trifluoromethyl group is bulkier than a methyl group and exerts significant steric influence on adjacent reaction centers. mdpi.com This steric congestion can play a crucial role in catalytic transformations by physically impeding the approach of a catalyst's active site. nih.gov

In molecules where a trifluoromethyl group is positioned ortho to a reactive site, it can cause steric interference with adjacent groups. nih.gov This interference can lead to a reduction of π-conjugation by forcing substituents out of the plane of the aromatic ring. nih.gov For instance, crystallographic analysis of related compounds shows that steric congestion from ortho-trifluoromethyl groups can significantly increase the torsion angles between a phenyl ring and adjacent functional groups. nih.gov This distortion can affect the electronic properties and accessibility of the reactive center.

In the context of catalytic cross-coupling reactions involving the bromine atom of this compound, the ortho-bromo position is sterically unhindered by the trifluoromethyl group, which is on the other ring. However, if transformations were to be attempted at the C-3' or C-5' positions of the trifluoromethyl-bearing ring, the steric bulk of the -CF3 group could hinder the approach of a bulky transition metal catalyst, potentially lowering reaction rates or preventing the reaction altogether. Some trifluoromethylation reactions have been noted to be sensitive to the steric hindrance of the substrates. beilstein-journals.org

Table 2: Comparison of Steric Parameters

| Substituent | Van der Waals Radius (Å) | Steric Impact |

|---|---|---|

| -H (Hydrogen) | 1.20 | Minimal steric hindrance. |

| -F (Fluorine) | 1.47 | Slightly larger than hydrogen. mdpi.com |

| -CH3 (Methyl) | 2.00 | Moderate steric bulk. |

| -CF3 (Trifluoromethyl) | ~2.70 | Significantly bulkier than methyl; capable of substantial steric hindrance. mdpi.comnih.gov |

| -Cl (Chlorine) | 1.75 | Often considered a bioisostere for the methyl group. mdpi.com |

Derivatization to Advanced Synthetic Intermediates

This compound serves as a valuable building block for the synthesis of more complex molecules and advanced synthetic intermediates, particularly those targeted for pharmaceutical and materials science applications. Its utility stems from the presence of the carbon-bromine bond, which is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

The primary pathway for derivatization involves the substitution of the bromine atom. Palladium-catalyzed reactions are commonly employed for this purpose. For example, Suzuki coupling with various aryl or heteroaryl boronic acids can generate more complex tri- and poly-aromatic systems. Similarly, Heck coupling can introduce alkenyl substituents, Buchwald-Hartwig amination can install nitrogen-based functional groups, and Sonogashira coupling can be used to append alkyne moieties. These transformations allow for the systematic extension of the molecular framework, enabling the synthesis of targeted structures with specific electronic and steric properties. The resulting products are often key intermediates in the synthesis of biologically active compounds. google.com

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Catalyst | Resulting Intermediate Class | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl-substituted trifluoromethylbiphenyls | Liquid crystals, OLEDs, pharmaceutical scaffolds |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl-substituted trifluoromethylbiphenyls | Polymer precursors, functional materials |

| Buchwald-Hartwig Amination | Amine (R2NH), Pd catalyst, Base | Amino-substituted trifluoromethylbiphenyls | Active pharmaceutical ingredients (APIs), ligands |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted trifluoromethylbiphenyls | Molecular wires, functional polymers |

| Cyanation | CN source (e.g., Zn(CN)2), Pd catalyst | Cyano-substituted trifluoromethylbiphenyls | Precursors for carboxylic acids, amides, tetrazoles |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecular Architectures

The bifunctional nature of 2-Bromo-4'-(trifluoromethyl)biphenyl, with one ring primed for substitution and the other stabilized by the electron-withdrawing trifluoromethyl group, makes it a valuable starting point for building sophisticated molecular frameworks.

The carbon-bromine bond in this compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This allows for the precise formation of a new carbon-carbon bond, extending the biphenyl (B1667301) system into more complex terphenyls or other multiply substituted biaryl structures. These reactions are fundamental in modern organic synthesis due to their mild conditions and high tolerance for various functional groups. researchgate.netresearchgate.net

The general scheme for such a transformation involves coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov By choosing an appropriately substituted arylboronic acid, chemists can introduce a third aromatic ring with specific functional groups, leading to a tri-substituted, non-symmetrical biaryl system. The trifluoromethyl group on the terminal ring influences the electronic properties of the final molecule without participating in the reaction, making this a reliable method for creating complex fluorinated compounds. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction This table illustrates a general, representative reaction scheme for the synthesis of a multiply substituted biaryl system starting from this compound. Specific yields and conditions vary based on the chosen boronic acid and catalytic system.

| Reactant 1 | Reactant 2 | Key Reagents | Product Type |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene (B28343)/Water) | Multiply Substituted Biaryl (Ar-C₆H₄-C₆H₄-CF₃) |

The 2-bromo-biphenyl core is a well-established precursor for the synthesis of fused heterocyclic systems, particularly carbazoles. The synthetic strategy involves the transformation of the bromine atom into a group that can participate in an intramolecular cyclization. A common approach is to first replace the bromine with an amino group (–NH₂) via a Buchwald-Hartwig amination or similar reaction, yielding a 2-amino-biphenyl derivative.

Subsequent intramolecular C-H activation and C-N bond formation, often catalyzed by palladium, can then be used to construct the central five-membered pyrrole (B145914) ring, completing the carbazole (B46965) framework. The presence of the 4'-(trifluoromethyl)phenyl moiety is retained throughout this process, resulting in a carbazole scaffold specifically functionalized with this important group. Such trifluoromethyl-substituted carbazoles are of interest in materials science and medicinal chemistry due to their electronic and bioactive properties.

Utility in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine atoms, particularly the trifluoromethyl (–CF₃) group, into organic molecules is a widely used strategy in the design of modern drugs and pesticides. The –CF₃ group can enhance metabolic stability, improve lipophilicity, and increase binding affinity.

Biphenyl-containing structures are prevalent in a wide range of biologically active compounds, from cardiovascular drugs to anti-inflammatory agents. This compound serves as a key building block for introducing the 4'-(trifluoromethyl)biphenyl scaffold into potential therapeutic agents. For example, related bromo-biphenyl structures are used in the synthesis of novel antibacterial agents and non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis often involves a cross-coupling reaction at the bromine site to attach the biphenyl core to another pharmacologically relevant moiety. The resulting molecule combines the structural features of the biphenyl group with the metabolic and electronic advantages conferred by the trifluoromethyl substituent.

In multi-step syntheses of complex active pharmaceutical ingredients (APIs), this compound can be used to create advanced intermediates. For instance, the psychoactive substance Bromo-DragonFLY, a potent hallucinogen, is a brominated benzodifuran derivative. While structurally different, its synthesis highlights the utility of brominated aromatic compounds as precursors to complex, biologically active heterocyclic systems. The reactivity of the C-Br bond in this compound allows for its conversion into other functional groups (e.g., boronic esters, amines, phenols) which are then carried forward through several synthetic steps to build the final, complex API.

Contributions to Materials Chemistry

The rigid, rod-like structure of the biphenyl unit, combined with the strong dipole moment and stability of the trifluoromethyl group, makes this compound and its derivatives attractive components for advanced materials.

Trifluoromethyl-substituted biphenyls are known building blocks for creating conjugated polymers used in organic field-effect transistors (OFETs). The inclusion of –CF₃ groups can enhance oxidative stability and moisture resistance, leading to materials with high ambient stability. In a representative example, polymers containing 2,2′-bis(trifluoromethyl)biphenyl units demonstrated excellent performance and longevity in OFET devices. By analogy, polymers derived from this compound could exhibit similar desirable properties for applications in organic electronics.

Furthermore, bromo-biphenyls are crucial intermediates in the synthesis of liquid crystals (LCs) used in modern displays. The biphenyl core provides the necessary structural anisotropy (mesogenic properties), and the terminal groups can be tailored to fine-tune properties like birefringence and dielectric anisotropy. Through a coupling reaction at the bromine position, the 4'-(trifluoromethyl)biphenyl core can be incorporated into larger molecules designed to exhibit specific liquid crystalline phases.

Table 2: Potential Applications in Materials Science

| Material Class | Role of this compound | Key Properties Conferred | Potential Application |

|---|---|---|---|

| Organic Polymers | Monomer precursor after functionalization | Enhanced oxidative stability, moisture resistance | Organic Field-Effect Transistors (OFETs) |

| Liquid Crystals | Core structural intermediate | Structural rigidity, modified dielectric properties | Liquid Crystal Displays (LCDs) |

Incorporation into Functionalized Polymeric Systems

The integration of trifluoromethyl (CF3) groups into polymer backbones is a well-established strategy for enhancing material properties. These groups are known to improve thermal stability, chemical resistance, and solubility in organic solvents while lowering the dielectric constant and moisture absorption. researchgate.net Research into polyimides and polyamides synthesized from monomers containing trifluoromethyl-biphenyl moieties, such as 2,2′-bis(trifluoromethyl)-4,4′-diamino-biphenyl, has demonstrated the dramatic positive effect of these units on the final polymer's characteristics. ncku.edu.tw The rigid, para-linked biphenyl segments contribute to improved mechanical strength, while the CF3 groups enhance thermal and hydrolytic stability. ncku.edu.tw

This compound is a valuable precursor for creating such functionalized polymers. The bromine atom provides a reactive site for polymerization reactions, most commonly palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. This allows for the methodical construction of a polymer chain, incorporating the trifluoromethyl-biphenyl unit into the main backbone. The resulting polymers are candidates for advanced applications where high thermal stability and specific electronic properties are required.

For instance, research on related polymers incorporating 2,2′-bis(trifluoromethyl)biphenyl has shown that the CF3 groups contribute to enhanced oxidative stability and moisture resistance in electronic devices. rsc.org

Table 1: Illustrative Properties of Conjugated Polymers Containing a Trifluoromethyl-Biphenyl Acceptor Unit

The following data is for novel conjugated polymers synthesized using 2,2′-bis(trifluoromethyl)biphenyl, a related compound, to demonstrate the impact of the trifluoromethyl-biphenyl moiety on polymer properties relevant to organic electronics. rsc.org

| Polymer Name | Donor Unit | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| PBPV–TPA | Triphenylamine | 0.0007 | 0.0003 |

| PBPV–CBZ | Carbazole | 0.0035 | 0.0021 |

| PBPV–MEH | 2-(2-ethylhexyloxy)-5-methoxybenzene | 0.0011 | 0.0008 |

| PBPV–FLO | Fluorene | 0.0152 | 0.0120 |

Design of Organic Electronic Materials

The progress in organic electronics is heavily reliant on the synthesis of novel organic semiconductors with precisely controlled electronic properties. researchgate.net Organic materials are now key components in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. researchgate.net The design of these materials often involves creating extended π-conjugated systems composed of electron-donating and electron-accepting units to tune the material's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

This compound serves as an excellent building block for such materials. The trifluoromethyl group is strongly electron-withdrawing, making the trifluoromethyl-biphenyl unit an effective electron acceptor. By incorporating this unit into a larger conjugated molecule through reactions at the bromine site, chemists can systematically lower the LUMO energy level of the material, which is crucial for achieving efficient electron transport.

Studies on conjugated polymers that integrate trifluoromethyl-substituted biphenyl units have successfully demonstrated the creation of materials with balanced ambipolar charge mobilities (the ability to transport both holes and electrons). rsc.orgresearchgate.net OFETs fabricated from these polymers have shown high stability in ambient conditions without the need for thermal annealing, a significant advantage for practical applications. rsc.org This stability is attributed to the deep HOMO levels and the moisture resistance imparted by the trifluoromethyl groups. rsc.org The synthesis of these materials typically involves using a brominated precursor, analogous to this compound, in a palladium(0)-catalyzed coupling reaction. nih.gov

Relevance in Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, widely used in display technologies. The performance of liquid crystal displays (LCDs) depends on the specific molecular structure and purity of the liquid crystal monomers used. nbinno.com Many liquid crystals are "calamitic" or rod-shaped molecules, often featuring a rigid core composed of aromatic rings like biphenyl. nsf.gov

Halogenated biphenyls are versatile intermediates in the synthesis of advanced liquid crystal compounds. nbinno.com The bromine atom in this compound serves as a reactive handle for cross-coupling reactions, allowing for the extension of the biphenyl core and the introduction of various terminal groups. These modifications are essential for tailoring the mesogenic properties, such as the temperature range of the liquid crystal phase. nbinno.com

The trifluoromethyl group plays a crucial role in influencing the final properties of a liquid crystal molecule. As a polar substituent, it can increase the dipole moment, which in turn affects the dielectric anisotropy, mesophase stability, and melting temperatures. mdpi.com The development of liquid crystals containing fluorine atoms or CF2 groups is a significant area of research aimed at creating materials with specific positive or negative dielectric anisotropy. beilstein-journals.org Research on liquid crystals incorporating a (trifluoromethyl)phenyl moiety has demonstrated that these molecules can exhibit excellent thermal mesomorphic stability over wide temperature ranges. researchgate.net The planarity of the molecular structure, influenced by such substitutions, is essential for the efficient packing of molecules in the liquid crystalline phase. mdpi.com

Table 2: Example Mesomorphic and Thermal Properties of a Liquid Crystal Containing a (Trifluoromethyl)phenyl Moiety

The following data is for (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(decyloxy)benzoate, a compound that showcases the influence of the trifluoromethylphenyl group on liquid crystal behavior. researchgate.net

| Property | Value |

| Phase Transition Temperatures (°C) | Cr 141.2 (SmA) 148.2 N 238.1 I |

| Mesophase Range (°C) | 96.9 |

| Thermal Stability (°C) | 238.1 |

| Mesophase Type(s) | Smectic A (SmA), Nematic (N) |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2-bromo-4'-(trifluoromethyl)biphenyl and its analogues predominantly relies on well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling, which often utilizes palladium (Pd) catalysts. nih.govacs.orgnih.govacs.org While effective, future research is intensely focused on developing more sustainable and cost-effective catalytic systems. A primary objective is to replace or reduce the reliance on expensive and potentially toxic precious metals like palladium. This involves exploring catalysts based on more abundant, first-row transition metals such as nickel, copper, and iron. These alternatives are not only more economical but also present opportunities for novel reactivity and selectivity.

Another significant research avenue is the advancement of heterogeneous catalysts. Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reaction mixture, which greatly simplifies their separation and recycling. rsc.org This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency. rsc.org Research in this area includes supporting catalytically active nanoparticles on robust materials like polymers or metal-organic frameworks (MOFs). Furthermore, the development of continuous-flow synthesis methods using packed-bed reactors with these heterogeneous catalysts represents a scalable and efficient future for producing biphenyl (B1667301) compounds. rsc.org

Table 1: Comparison of Catalytic Systems for Biphenyl Synthesis

| Catalyst Type | Metal Center Examples | Key Advantages | Primary Research Focus |

|---|---|---|---|

| Homogeneous | Palladium, Nickel, Copper | High activity and selectivity, well-understood mechanisms. | Development of ligands to improve catalyst stability, turnover number, and enable lower catalyst loadings. |

| Heterogeneous | Palladium Nanoparticles (NPs), Supported Copper, Iron Oxides | Ease of separation, recyclability, suitability for continuous flow processes. rsc.org | Enhancing catalyst stability against leaching, designing robust support materials, improving activity. |

| Photocatalysts | Iridium, Ruthenium, Organic Dyes | Mild reaction conditions using visible light, access to unique reaction pathways. | Improving quantum efficiency, expanding substrate scope, developing metal-free organic photocatalysts. |

Exploration of Alternative Functionalization Pathways

While the bromine atom in this compound provides a reliable handle for traditional cross-coupling reactions, future research is exploring more direct and efficient methods of functionalization. A major area of interest is the late-stage functionalization of the biphenyl core through direct C-H activation. nih.gov This strategy allows for the introduction of new functional groups onto the aromatic rings without the need for pre-installed handles like halogens, thus shortening synthetic sequences and improving atom economy. Research is focused on developing catalysts and directing groups that can selectively target specific C-H bonds on either of the phenyl rings. nih.gov

Additionally, the trifluoromethyl group, typically considered inert, is being investigated as a site for functionalization. nih.gov Recent advancements have demonstrated that under specific catalytic conditions, a C-F bond within the CF3 group can be selectively activated to form new C-C or C-H bonds. nih.govscispace.com This "molecular editing" approach opens up unprecedented opportunities to convert the trifluoromethyl group into difluoroalkyl (-CF2R) or difluoromethyl (-CF2H) moieties, which are valuable pharmacophores in their own right. nih.gov

Computational-Aided Design of Next-Generation Biphenyl Derivatives

The integration of computational chemistry has become a cornerstone of modern molecular design, and its application to biphenyl derivatives is rapidly expanding. nih.gov In silico methods are being used to accelerate the discovery and optimization of new compounds based on the this compound scaffold. researchgate.netscione.com Techniques such as Density Functional Theory (DFT) are employed to predict the geometric and electronic properties of novel derivatives, providing insights into their stability, reactivity, and potential interactions with biological targets or other materials. nih.govacs.org

Molecular docking and quantitative structure-activity relationship (QSAR) studies are particularly vital in the context of drug discovery. researchgate.netrsc.org These methods allow researchers to model the interaction of designed biphenyl derivatives with target proteins, predicting their binding affinity and guiding the synthesis of more potent and selective candidates. researchgate.net In materials science, computational models are used to predict the photophysical and electronic properties of new materials for applications in organic electronics, thereby reducing the need for laborious trial-and-error synthesis and characterization. rsc.org

Table 2: Computational Methods in Biphenyl Derivative Design

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies, materials science. | Molecular orbital energies, electronic structure, reaction barriers, spectroscopic properties. nih.gov |

| Molecular Docking | Drug discovery, medicinal chemistry. | Binding modes and affinity of ligands to biological targets (e.g., proteins). researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Drug discovery, toxicology. | Correlation of chemical structure with biological activity or toxicity. blumberginstitute.org |

| Molecular Dynamics (MD) Simulations | Drug discovery, materials science. | Conformational flexibility, binding free energies, solvent effects. nih.gov |

Expansion of Applications in Emerging Technologies

The unique electronic and steric properties of this compound make it an attractive building block for a variety of advanced applications. The presence of the electron-withdrawing trifluoromethyl group is particularly beneficial in the design of materials for organic electronics. lbl.gov This group can lower the energy levels of molecular orbitals (HOMO/LUMO), which is advantageous for creating stable and efficient n-type (electron-transporting) materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net Research has shown that incorporating trifluoromethyl-substituted biphenyl units into conjugated polymers can lead to ambipolar charge transport and exceptional ambient stability. rsc.org

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com Consequently, biphenyl derivatives containing this moiety are being actively explored for the development of new pharmaceuticals. mdpi.comnih.gov The biphenyl scaffold itself is a privileged structure found in numerous approved drugs. blumberginstitute.org Future work will likely focus on using this compound as a starting point to synthesize complex molecules targeting a wide range of diseases. Beyond electronics and medicine, these compounds are also being investigated for use in advanced polymers, liquid crystals, and as key intermediates in the synthesis of specialized agrochemicals. nih.govacs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-4'-(trifluoromethyl)biphenyl, and how do steric/electronic factors influence reaction pathways?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed. Use a brominated phenylboronic acid coupled with a trifluoromethyl-substituted aryl halide. The electron-withdrawing trifluoromethyl group enhances electrophilicity at the para position, facilitating coupling. Halogenated intermediates (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one, CAS 383-53-9) can serve as precursors .

- Challenges : Competitive dehalogenation may occur under harsh conditions. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) and low-temperature protocols to suppress side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and coupling patterns. The trifluoromethyl group causes deshielding of adjacent carbons (~125 ppm in ¹³C NMR).

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 280.0 (M⁺, C₁₃H₈BrF₃) .

Q. How does the biphenyl scaffold influence solubility and crystallization behavior?

- Methodology : The hydrophobic CF₃ group reduces aqueous solubility but enhances organic solvent compatibility (e.g., DCM, THF). For crystallization, slow evaporation from ethanol/hexane mixtures yields monoclinic crystals. Use SHELX for structure refinement, leveraging intensity data from single-crystal XRD .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective functionalization of this compound in C–H activation reactions?

- Methodology : The bromine atom acts as a directing group, while the CF₃ group stabilizes transition states via inductive effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict higher activation barriers for meta-substitution due to steric hindrance. Experimental validation via kinetic isotope effects (KIE) is recommended .

Q. How can computational modeling predict intermolecular interactions in this compound-based materials?

- Methodology :

- Molecular Dynamics (MD) : Simulate packing motifs using force fields (e.g., OPLS-AA) to assess van der Waals interactions between CF₃ and adjacent aromatic rings.

- Hirshfeld Surface Analysis : Quantify halogen bonding (Br···F interactions) and π-stacking contributions to crystallographic stability .

Q. What strategies mitigate dehalogenation during palladium-catalyzed transformations of this compound?

- Methodology :

- Ligand Design : Bulky ligands (e.g., XPhos) reduce β-hydride elimination.

- Additives : Silver salts (Ag₂O) trap halide byproducts, preventing catalyst poisoning.

- Low-Temperature Conditions : Maintain reactions below 80°C to preserve the C–Br bond .

Q. How does the electronic nature of substituents impact the compound’s utility in medicinal chemistry?

- Methodology : The CF₃ group enhances metabolic stability and lipophilicity (logP ~3.5), making the compound a candidate for CNS drug scaffolds. Bromine serves as a handle for late-stage diversification via Buchwald-Hartwig amination. Assess pharmacokinetics using in vitro CYP450 inhibition assays .

Data Contradictions & Validation

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve?

- Methodology : Variations may arise from polymorphism or impurities. Perform DSC analysis at 10°C/min to identify polymorphic transitions. Compare with literature (e.g., CAS 95728-57-7, mp 45–46°C) and validate purity via HPLC (≥98% by area) .

Methodological Resources

- Crystallography : SHELX-97 for structure refinement; CCDC deposition recommended .

- Synthetic Protocols : Kanto Reagents’ catalogs provide brominated intermediates (e.g., 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one) for modular synthesis .

- Computational Tools : Gaussian 16 for DFT; Mercury for crystal packing visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。